N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
N-(4-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 5-oxopyrrolidine-2-carboxamide moiety. Its structure combines a thiazole ring (common in bioactive molecules) with a benzodioxole group (known for metabolic stability) and a pyrrolidone carboxamide (implicated in hydrogen bonding and solubility). Synthesis typically involves coupling reactions using reagents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form amide bonds, as seen in analogous thiazole carboxamide syntheses .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c23-15-4-2-12(21-15)17(25)22-18-20-11(8-28-18)6-16(24)19-7-10-1-3-13-14(5-10)27-9-26-13/h1,3,5,8,12H,2,4,6-7,9H2,(H,19,24)(H,21,23)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVVFMDHCHVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7.
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line. This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggest that it may affect pathways related to cell growth and division.
Result of Action
The compound has shown potent growth inhibition properties against human cancer cell lines. It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. This suggests that the compound could potentially be developed as an antitumor agent.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions
Cellular Effects
The compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Biological Activity
N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of a benzo[d][1,3]dioxole moiety is significant as it is known for its diverse pharmacological effects, including anti-cancer and anti-inflammatory properties. The thiazole and pyrrolidine rings also enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazolidinone structures have shown inhibitory effects on Mur ligases (MurD and MurE), which are essential for bacterial cell wall biosynthesis. This inhibition can lead to bactericidal effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, a study demonstrated that certain benzo[d][1,3]dioxole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity . This suggests that the compound may also possess anti-cancer properties.
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and potential interaction with DNA gyrase . These interactions disrupt essential cellular processes in pathogens, leading to reduced viability.
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2023 explored the efficacy of thiazolidinone derivatives against Mycobacterium tuberculosis (Mtb). The results indicated that specific structural modifications enhanced binding affinity to Mur enzymes, leading to increased antimicrobial activity .
- Cytotoxicity Assessment : In another investigation, a series of benzo[d][1,3]dioxole derivatives were tested for cytotoxicity against various cancer cell lines. The findings revealed that modifications at specific positions significantly influenced the cytotoxic potency .
Data Tables
| Compound Name | Activity Type | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| Compound 1 | Antimicrobial | 10.5 | MurD |
| Compound 2 | Cytotoxic | 16.19 | HCT-116 |
| Compound 3 | Antimicrobial | 8.7 | MurE |
| Compound 4 | Cytotoxic | 17.16 | MCF-7 |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Carboxamides
Benzo[d][1,3]dioxol-Containing Analogues
Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () share the benzodioxole moiety but differ in:
- Linker Chemistry : The target compound uses a glycine-derived linker (2-oxoethyl), whereas employs a cyclopropane-carboxamide. This impacts conformational flexibility and metabolic stability .
- Synthetic Yields : The target compound’s synthesis (similar to ) achieves ~20% yield, comparable to benzodioxol-containing analogues in (e.g., Compound 74: 20% yield) .
Pyrrolidone/Pyrrolidine Derivatives
Example 51 in , (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, shares the pyrrolidine carboxamide group but differs in:
- Oxidation State : The target’s 5-oxopyrrolidine (lactam) vs. 4-hydroxypyrrolidine in . Lactams may exhibit improved membrane permeability due to reduced hydrogen-bonding capacity .
- Substituent Position : The hydroxyl group in ’s compound is at C4, whereas the target’s pyrrolidone oxygen is at C5, altering electronic distribution .
Physicochemical and ADMET Properties
While explicit data for the target compound is absent, ’s correlation between structural diversity and pharmacokinetic robustness implies:
- Metabolic Stability : Benzodioxole’s methylenedioxy group is resistant to oxidative metabolism, unlike simpler aryl groups in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
